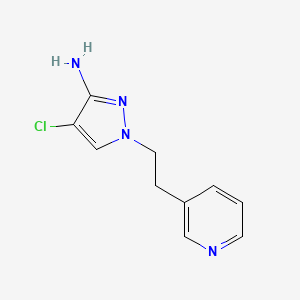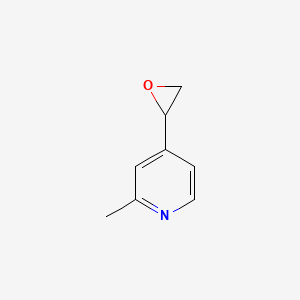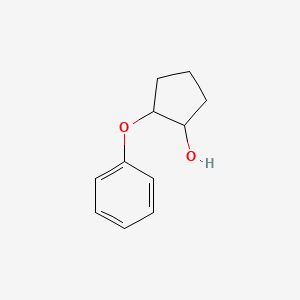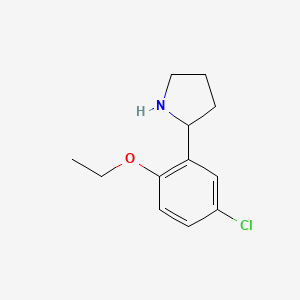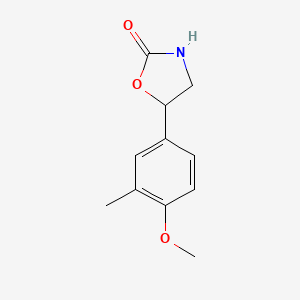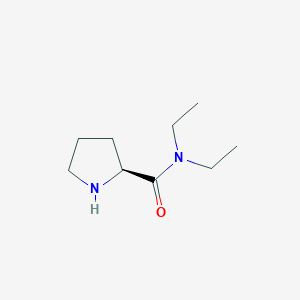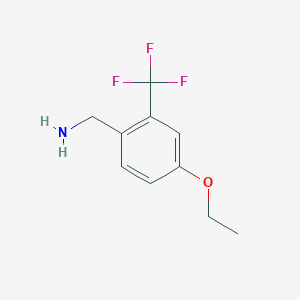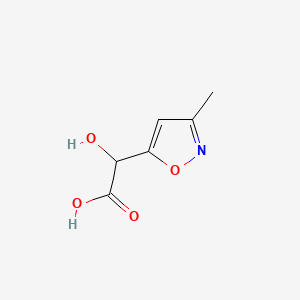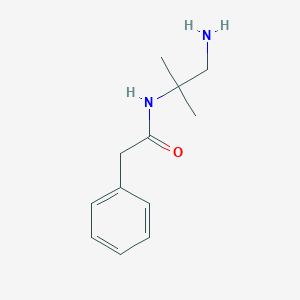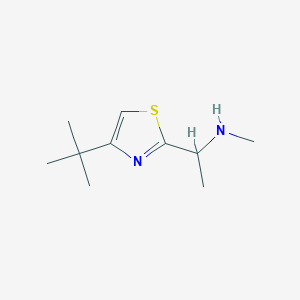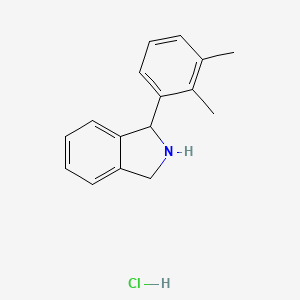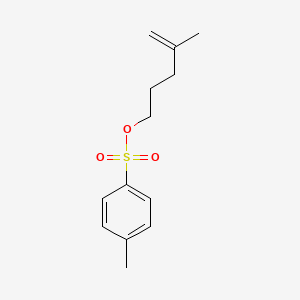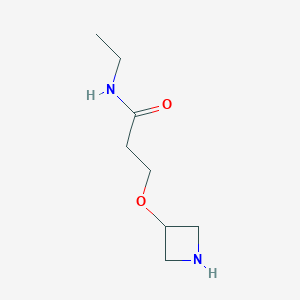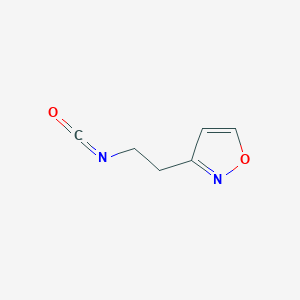
3-(2-Isocyanatoethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isocyanatoethyl)-1,2-oxazole is a chemical compound that features both an isocyanate group and an oxazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, while the oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isocyanatoethyl)-1,2-oxazole typically involves the reaction of 3-(2-aminoethyl)-1,2-oxazole with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{3-(2-aminoethyl)-1,2-oxazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isocyanatoethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Tertiary amines or metal catalysts are often used to accelerate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-(2-Isocyanatoethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 3-(2-Isocyanatoethyl)-1,2-oxazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, making it useful in polymer chemistry.
2-Isocyanatoethyl acrylate: Similar to 2-Isocyanatoethyl methacrylate but with an acrylate group instead of a methacrylate group.
Isocyanatoethyl methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
Uniqueness
3-(2-Isocyanatoethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the isocyanate group and the oxazole ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-(2-isocyanatoethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2 |
InChI Key |
VKQWMENTMRAKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)
